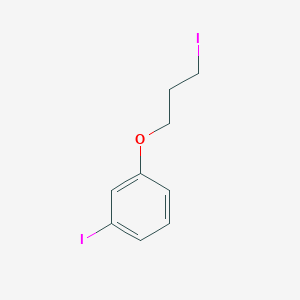
1-Iodo-3-(3-iodopropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-3-(3-iodopropoxy)benzene: is an organic compound with the molecular formula C9H10I2O It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the first position and a 3-iodopropoxy group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Iodo-3-(3-iodopropoxy)benzene can be synthesized through a multi-step process involving the iodination of benzene derivatives and subsequent etherification reactions. One common method involves the following steps:
Iodination of Benzene: Benzene is first iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to form iodobenzene.
Formation of 3-Iodopropanol: Propylene oxide is reacted with hydrogen iodide to produce 3-iodopropanol.
Etherification: 3-Iodopropanol is then reacted with iodobenzene in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Iodo-3-(3-iodopropoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atoms can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzyl alcohols or benzyl ketones.
Reduction: Formation of hydrocarbons such as propylbenzene.
Aplicaciones Científicas De Investigación
1-Iodo-3-(3-iodopropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in radiolabeling and imaging techniques.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Iodo-3-(3-iodopropoxy)benzene involves its interaction with various molecular targets and pathways. The iodine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The propoxy group can also interact with hydrophobic regions of biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
1-Iodo-3-(3-iodopropoxy)benzene can be compared with other similar compounds such as:
1-Iodo-3-phenylpropane: Similar structure but lacks the propoxy group.
3-Iodopropylbenzene: Similar structure but lacks the second iodine atom.
1-Iodo-3-methoxybenzene: Similar structure but has a methoxy group instead of the propoxy group.
The uniqueness of this compound lies in its dual iodine substitution and the presence of the propoxy group, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H10I2O |
|---|---|
Peso molecular |
387.98 g/mol |
Nombre IUPAC |
1-iodo-3-(3-iodopropoxy)benzene |
InChI |
InChI=1S/C9H10I2O/c10-5-2-6-12-9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2 |
Clave InChI |
IGOMKNZKOZJJHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)OCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


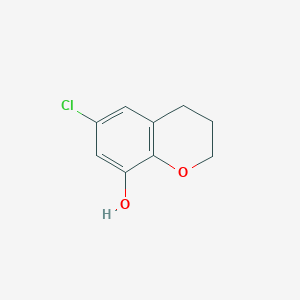

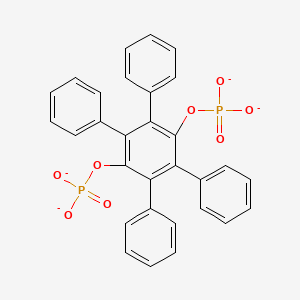
![1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole](/img/structure/B14128556.png)

![1-(4-Fluorobenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B14128576.png)
![4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B14128577.png)
![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128578.png)
![Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate](/img/structure/B14128582.png)
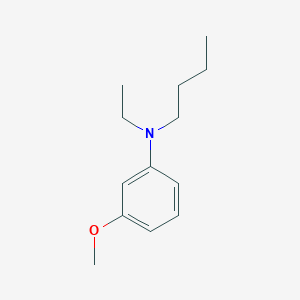
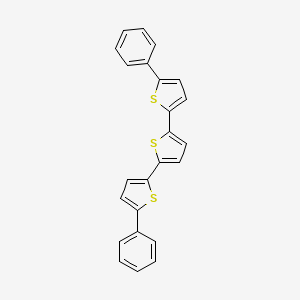
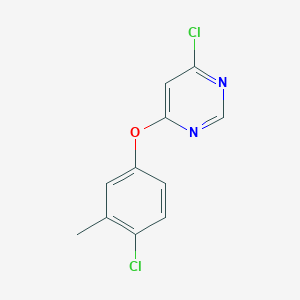

![(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[3-(3-methoxypropoxy)-4-(trideuteriomethoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide](/img/structure/B14128641.png)
